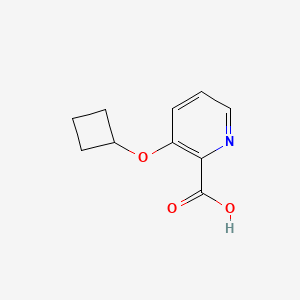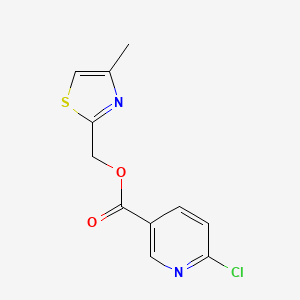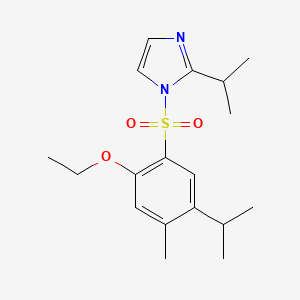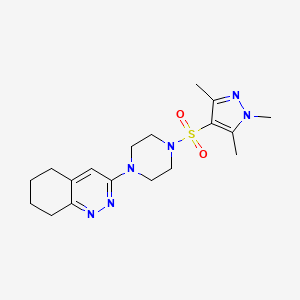![molecular formula C14H20INO2Si B2861339 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine CAS No. 1956364-46-7](/img/structure/B2861339.png)
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine is a complex organic compound that features a furo[3,2-c]pyridine core structure. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and an iodine atom at specific positions on the furo[3,2-c]pyridine ring. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, while the iodine atom can serve as a versatile functional group for further chemical transformations.
Mecanismo De Acción
Target of Action
It is known that tert-butyldimethylsilyl (tbdms) ethers are commonly used as protective groups in organic synthesis . They are particularly useful for protecting hydroxyl groups, such as those found in alcohols .
Mode of Action
The compound interacts with its targets through the TBDMS group. This group is highly stable and resistant to various conditions, making it an excellent protecting group . When the compound is used in a reaction, the TBDMS group can be removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF), revealing the protected functional group .
Biochemical Pathways
For instance, they can be used in the synthesis of complex carbohydrates , which play crucial roles in various biological processes, including cell-cell recognition and signaling .
Pharmacokinetics
The stability of the tbdms group can potentially influence these properties by protecting the functional group during the absorption and distribution phases, and then being removed during metabolism to reveal the active compound .
Result of Action
The result of the compound’s action is highly dependent on the specific context in which it is used. In organic synthesis, the compound can serve as a protective group, allowing for the selective reaction of other functional groups in the molecule . Once the desired reactions have been completed, the TBDMS group can be removed to reveal the originally protected functional group .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Furthermore, the removal of the TBDMS group requires specific conditions, such as the presence of TBAF . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the furo[3,2-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the iodine atom: Iodination can be performed using reagents such as iodine (I2) or N-iodosuccinimide (NIS) under mild conditions.
Protection of the hydroxyl group: The TBDMS group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Oxidation and reduction: The furo[3,2-c]pyridine core can be subjected to oxidation or reduction reactions to modify the oxidation state of the ring system.
Deprotection: The TBDMS group can be removed under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Sonogashira coupling: Utilizes palladium catalysts, copper co-catalysts, and alkynes in the presence of bases such as triethylamine.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.
Aplicaciones Científicas De Investigación
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing molecules.
Industry: It can be employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine is unique due to the combination of its furo[3,2-c]pyridine core, iodine atom, and TBDMS protecting group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and related fields.
Propiedades
IUPAC Name |
tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERXRBEEASQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2861257.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)


![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2861269.png)


![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)


![N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2861279.png)
